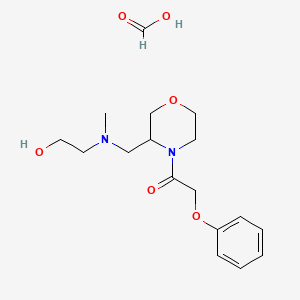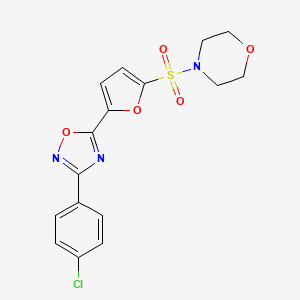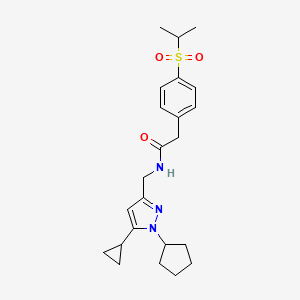
1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as DCTP, is a chemical compound used in scientific research. It is a pyrrolidine-based compound that has been found to have various biochemical and physiological effects.
Wirkmechanismus
1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is believed to exert its effects through the inhibition of specific enzymes, such as histone deacetylases (HDACs) and sirtuins. These enzymes play important roles in regulating gene expression and cellular processes, and their dysregulation has been implicated in various diseases. By inhibiting these enzymes, 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol may modulate gene expression and cellular processes, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol in lab experiments is its specificity for certain enzymes, such as HDACs and sirtuins. This allows for targeted modulation of gene expression and cellular processes. However, one limitation is that 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol may have off-target effects on other enzymes, leading to unintended effects. In addition, the synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol can be challenging and time-consuming, which may limit its use in some experiments.
Zukünftige Richtungen
Future research on 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol could focus on its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Further studies could also investigate the specific mechanisms by which 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol exerts its effects on HDACs and sirtuins, as well as its potential off-target effects on other enzymes. In addition, research could focus on developing more efficient and cost-effective methods for synthesizing 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol.
Synthesemethoden
The synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with trifluoroacetic anhydride and pyrrolidine. The reaction is carried out in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been found to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. 1-(3,6-Dichloropyridine-2-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has also been used as a tool in studying protein-ligand interactions and enzyme kinetics.
Eigenschaften
IUPAC Name |
(3,6-dichloropyridin-2-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2F3N2O2/c12-6-1-2-7(13)17-8(6)9(19)18-4-3-10(20,5-18)11(14,15)16/h1-2,20H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHONPGDOMYNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)




![N-butyl-1,3-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2926091.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)
![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)


![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methoxy-3-methylphenyl)methanone](/img/structure/B2926102.png)
![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)